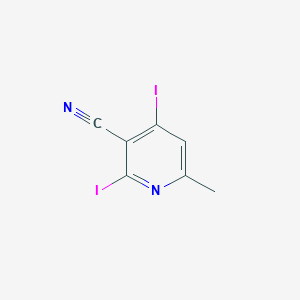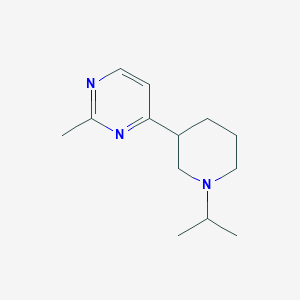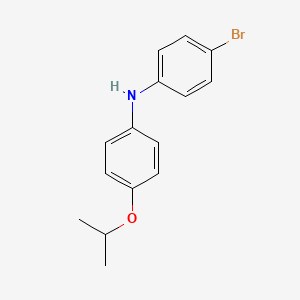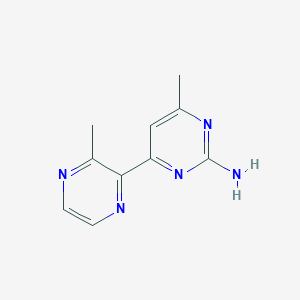![molecular formula C23H24O2 B13102152 11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13102152.png)
11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one is a complex organic compound with a unique structure that includes a benzyl group, a methoxy group, and a dibenzoannulene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:
Formation of the dibenzoannulene core: This step involves the cyclization of appropriate precursors under specific conditions to form the dibenzoannulene structure.
Introduction of the benzyl group: The benzyl group is introduced through a benzylation reaction, often using benzyl chloride and a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced via a methylation reaction, typically using methyl iodide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride with potassium carbonate in acetone.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzyl or methoxy derivatives.
Applications De Recherche Scientifique
11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one : Lacks the benzyl group, which may affect its biological activity.
- 11B-Benzyl-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one : Lacks the methoxy group, which may influence its chemical reactivity.
Uniqueness
11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one is unique due to the presence of both the benzyl and methoxy groups, which contribute to its distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H24O2 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-benzyl-13-methoxytricyclo[9.4.0.02,7]pentadeca-1(11),6,12,14-tetraen-5-one |
InChI |
InChI=1S/C23H24O2/c1-25-21-10-11-22-18(14-21)8-5-9-19-15-20(24)12-13-23(19,22)16-17-6-3-2-4-7-17/h2-4,6-7,10-11,14-15H,5,8-9,12-13,16H2,1H3 |
Clé InChI |
WBCDKYGOAOHILU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3(CCC(=O)C=C3CCC2)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13102069.png)
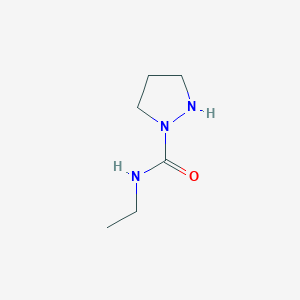
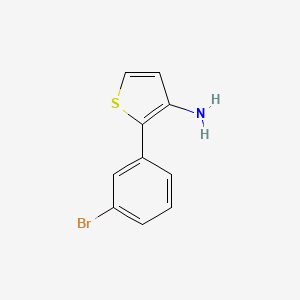

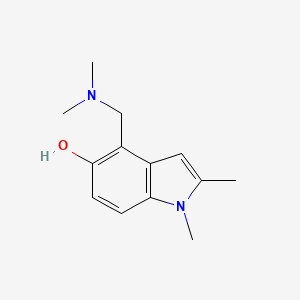
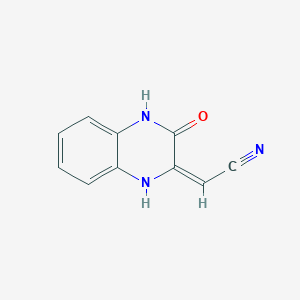
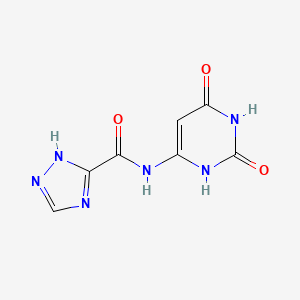


![(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13102129.png)
